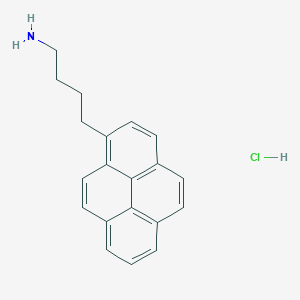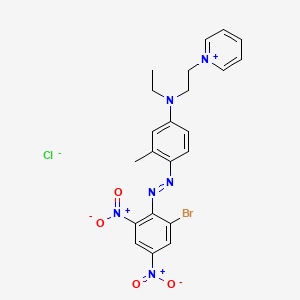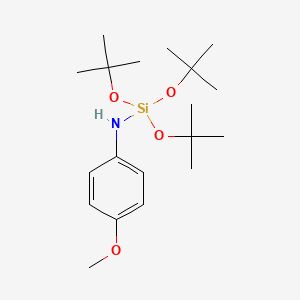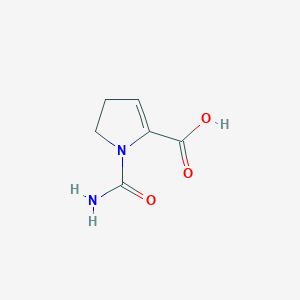![molecular formula C12H14ClNO2S B14470141 {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride CAS No. 65839-27-2](/img/structure/B14470141.png)
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride is an organic compound characterized by its unique structural features. This compound contains a carbamyl chloride group, which is known for its reactivity, making it a valuable intermediate in various chemical syntheses. The presence of a sulfanyl group attached to a phenylpropan-2-yl moiety adds to its chemical versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-methyl-1-oxo-1-phenylpropan-2-yl sulfanyl with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor system. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the risk of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, leading to the formation of the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, water.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the sulfanyl group.
Wissenschaftliche Forschungsanwendungen
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The sulfanyl group can participate in redox reactions, further diversifying its chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamate: Similar structure but with a carbamate group instead of a carbamyl chloride group.
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}thiocarbamate: Contains a thiocarbamate group, offering different reactivity.
2-Methyl-1-oxo-1-phenylpropan-2-yl sulfanyl chloride: Lacks the carbamyl group, leading to different chemical properties.
Uniqueness
The presence of both a carbamyl chloride group and a sulfanyl group in {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride makes it a unique compound with versatile reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
65839-27-2 |
|---|---|
Molekularformel |
C12H14ClNO2S |
Molekulargewicht |
271.76 g/mol |
IUPAC-Name |
N-[(2-methyl-1-oxo-1-phenylpropan-2-yl)sulfanylmethyl]carbamoyl chloride |
InChI |
InChI=1S/C12H14ClNO2S/c1-12(2,17-8-14-11(13)16)10(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
NBBALGACRWAMKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC=CC=C1)SCNC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)


![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)


